molecular formula C24H19ClN2O4S B2640540 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902278-04-0

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2640540
CAS RN: 902278-04-0
M. Wt: 466.94
InChI Key: JWJLCJIIECLASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Metabolism and Efficacy in Malaria Treatment

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, as part of the 4-aminoquinoline class, shows promise in the treatment of malaria. Specifically, WR 238605, an 8-aminoquinoline derivative, has been developed for the radical cure of Plasmodium vivax, a species of malaria. In a study, WR 238605 demonstrated safety, tolerability, and effectiveness in preventing P. vivax relapse, highlighting its potential in malaria treatment regimes (Walsh et al., 1999).

Pharmacokinetics and Safety Profiles

The study of 4-aminoquinolines extends into understanding their pharmacokinetics and safety profiles, which is crucial for drug development and application. A study evaluating AQ-13, a candidate antimalarial, compared to chloroquine (CQ) revealed minimal differences in toxicity and similar pharmacokinetics between the two, providing valuable insights for potential clinical use (Mzayek et al., 2007).

Potential in Cancer Treatment

The chemopreventive potential of chloroquine, another 4-aminoquinoline, has been explored in the context of cancer treatment. Exposure to chloroquine has been linked to a reduced incidence of breast cancer, suggesting a potential repositioning of this well-characterized drug for cancer chemoprevention. This repositioning is supported by epidemiologic studies exploring the link between chloroquine exposure and reduced cancer risk, providing a translational perspective on the drug's applications (Dacso, 2015).

properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJLCJIIECLASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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